molecular formula C11H9NO2 B3047392 Ethanone, 1-(3-phenyl-4-isoxazolyl)- CAS No. 13858-95-2

Ethanone, 1-(3-phenyl-4-isoxazolyl)-

Cat. No. B3047392
Key on ui cas rn: 13858-95-2
M. Wt: 187.19 g/mol
InChI Key: MIGXFRJDFMHZTL-UHFFFAOYSA-N
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Patent
US07414061B2

Procedure details

To a mixture of (E)- and/or (Z)-N-hydroxy-benzenecarboximidoyl chloride (7.41 g, 48 mmol) and 4-methoxy-3-buten-2-one (4.77 mL, 48 mmol) in dichloromethane (48 mL) was added triethylamine (6.64 mL, 48 mmol) dropwise under ice-bath cooling keeping the temperature below 5° C. The reaction mixture was then stirred at 5° C. for 15 min, and then the ice-bath was removed and stirring was continued for 30 min (resulting in an increase in temperature to 32° C. Then the mixture was re-cooled under ice-bath cooling for another 30 min and then the ice-bath was removed again and allowed to warm up to room temperature and left overnight. The resulting mixture was then poured into HCl (1 N) and ice-water and then extracted with ethyl acetate. The organic extract was then dried over sodium sulphate and evaporated to leave a yellow oil. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (6.35 g, 71%) which was obtained as a light yellow solid. MS: m/e (EI)=187.1 [M].
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CO[CH:13]=[CH:14][C:15](=[O:17])[CH3:16].C(N(CC)CC)C>ClCCl>[C:4]1([C:3]2[C:14]([C:15](=[O:17])[CH3:16])=[CH:13][O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
( E )-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.41 g
Type
reactant
Smiles
O\N=C(\C1=CC=CC=C1)/Cl
Name
Quantity
4.77 mL
Type
reactant
Smiles
COC=CC(C)=O
Name
Quantity
48 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.64 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 5° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
(resulting in
TEMPERATURE
Type
TEMPERATURE
Details
an increase in temperature to 32° C
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was re-cooled under ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed again
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The resulting mixture was then poured into HCl (1 N) and ice-water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC=C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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